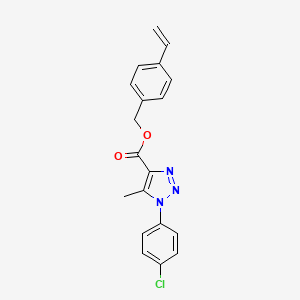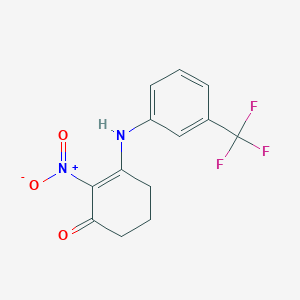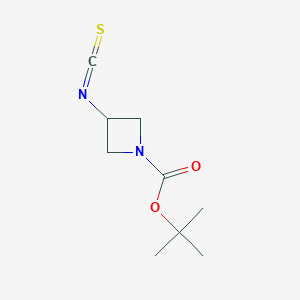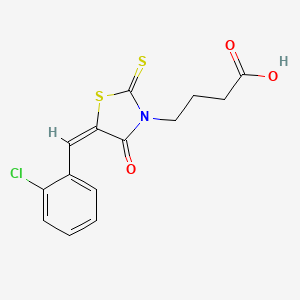
4-vinylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, compounds like this one, which appear to be a type of organic compound known as a triazole, have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Huisgen cycloaddition, a popular method for synthesizing triazoles . Another common method involves the reaction of Grignard reagents with corresponding chlorophosphines .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific functional groups present in the molecule. For instance, the presence of a vinyl group could make the compound participate in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
π-Hole Tetrel Bonding Interactions and DFT Calculations
A study by Ahmed et al. (2020) explored the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, focusing on π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory, highlighting the nucleophilic/electrophilic nature of the groups affected by substituents, which influences the interaction energy of the C⋯O tetrel bond. This research contributes to understanding the molecular interactions and properties of triazole derivatives, including the compound of interest (Ahmed et al., 2020).
Synthesis of Novel Heterocyclic Compounds and Enzyme Inhibition
Bekircan et al. (2015) investigated the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. The study assessed their lipase and α-glucosidase inhibition, showcasing the potential biomedical applications of these compounds in addressing enzyme-related disorders (Bekircan, Ülker, & Menteşe, 2015).
Metal-free Synthesis Route
Das et al. (2019) reported a metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles, presenting a new method that could be of interest in various fields of chemical synthesis. This alternative approach offers an operationally simple route to a wide range of organic azides, providing a novel pathway for creating chemically and functionally diverse 1,2,3-triazole derivatives, potentially including 4-vinylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate derivatives (Das, Dey, & Pathak, 2019).
Molecular and Spectroscopic Analysis
A study by Beytur and Avinca (2021) focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This research sheds light on the electronic properties and potential applications of triazole derivatives in nonlinear optics and other fields, which could extend to derivatives of the compound (Beytur & Avinca, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXDBRJKZNSRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)
![[4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B2602417.png)

![4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride](/img/structure/B2602420.png)



![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602428.png)


![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)


![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)